molecular formula C4H5FN2 B11767783 2-fluoro-5-methyl-1H-imidazole CAS No. 57212-35-8

2-fluoro-5-methyl-1H-imidazole

Cat. No.: B11767783
CAS No.: 57212-35-8
M. Wt: 100.09 g/mol
InChI Key: YTTFVSPNUAQHOR-UHFFFAOYSA-N
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Description

2-Fluoro-5-methyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. The presence of a fluorine atom at the second position and a methyl group at the fifth position makes this compound unique. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-5-methyl-1H-imidazole can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the reaction of ylides with sulfur tetrafluoride and sulfuryl difluoride in diethyl ether at low temperatures, followed by a gradual increase in temperature to room temperature .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-methyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Fluoro-5-methyl-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of 2-fluoro-5-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

2-Fluoro-5-methyl-1H-imidazole can be compared with other similar compounds, such as:

The presence of both the fluorine atom and the methyl group in this compound makes it unique and versatile for various applications.

Properties

CAS No.

57212-35-8

Molecular Formula

C4H5FN2

Molecular Weight

100.09 g/mol

IUPAC Name

2-fluoro-5-methyl-1H-imidazole

InChI

InChI=1S/C4H5FN2/c1-3-2-6-4(5)7-3/h2H,1H3,(H,6,7)

InChI Key

YTTFVSPNUAQHOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)F

Origin of Product

United States

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